6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety carrying a sulfonic acid group at the 2-position . This compound is often used as a dye and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-naphthol-6-sulfonic acid under alkaline conditions . The resulting dye is then precipitated using sodium chloride, filtered, and purified . Industrial production methods follow similar routes but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is widely used in scientific research, particularly in:
Chemistry: As a dye for various analytical techniques.
Biology: For staining cells and tissues, aiding in the visualization of biological structures.
Medicine: In diagnostic assays and research involving biological molecules.
Industry: Used in the dyeing process for textiles and other materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo group in the compound can interact with various biological molecules, leading to changes in their properties and functions . The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is similar to other azo dyes, such as:
Sunset Yellow FCF: Another azo dye used in food and cosmetics.
Tartrazine: A yellow azo dye commonly used in food products.
Compared to these compounds, 6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is unique due to its specific structural features and applications in scientific research .
Eigenschaften
CAS-Nummer |
5859-11-0 |
---|---|
Molekularformel |
C16H12N2O7S2 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |
InChI-Schlüssel |
KEYWXKLGZZGHMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.